Cas no 24461-61-8 (methyl (2R)-2-amino-2-phenylacetate)
methyl (2R)-2-amino-2-phenylacetate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-amino-2-phenylacetate
- methyl (2R)-2-amino-2-phenylacetate
- (R)-(-)-2-Phenylglycine methyl ester hydrochloride
- (R)-phenylglycine methylester
- AmbotzHAA5600
- H-D-Phg-OMe?HCl
- Methyl (R)-aminophenylacetate
- METHYL D-PHENYLGLYCINATE
- SCHEMBL318862
- D-methyl phenylglycinate
- (R)-PGME
- EN300-344225
- 24461-61-8
- Methyl phenylglycinate, D-
- METHYL PHENYLGLYCINATE, (-)-
- BENZENEACETIC ACID, .ALPHA.-AMINO-, METHYL ESTER, (.ALPHA.R)-
- CHEMBL502179
- UNII-858LQZ6H2K
- EINECS 246-273-1
- D-.ALPHA.-PHENYLGLYCINE METHYL ESTER
- AC-5678
- METHYL (R)-2-AMINO-2-PHENYLACETATE
- Q27269613
- METHYL (R)-(-)-2-PHENYLGLYCINATE
- BHFLUDRTVIDDOR-MRVPVSSYSA-N
- DTXSID90947339
- D-Phenylglycine methyl
- CS-0356354
- Benzeneacetic acid, .alpha.-amino-, methyl ester, (R)-
- METHYL (R)-2-PHENYLGLYCINATE
- EC 246-273-1
- AKOS010395581
- 858LQZ6H2K
-
- MDL: MFCD00084799
- Inchi: 1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m1/s1
- InChI Key: BHFLUDRTVIDDOR-MRVPVSSYSA-N
- SMILES: O(C)C([C@@H](C1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 1.55970
methyl (2R)-2-amino-2-phenylacetate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
methyl (2R)-2-amino-2-phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92515-25 G |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 95% | 25g |
¥ 277.00 | 2021-05-07 | |
| ChemScence | CS-0356354-100g |
(R)-Methyl 2-amino-2-phenylacetate |
24461-61-8 | 100g |
$180.0 | 2022-04-27 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92515-25G |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 95% | 25g |
¥ 277.00 | 2023-03-17 | |
| Enamine | EN300-344225-0.05g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 0.05g |
$20.0 | 2023-09-03 | ||
| Enamine | EN300-344225-0.1g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 0.1g |
$21.0 | 2023-09-03 | ||
| Enamine | EN300-344225-0.25g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 0.25g |
$22.0 | 2023-09-03 | ||
| Enamine | EN300-344225-0.5g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 0.5g |
$23.0 | 2023-09-03 | ||
| Enamine | EN300-344225-1.0g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-344225-2.5g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 2.5g |
$25.0 | 2023-09-03 | ||
| Enamine | EN300-344225-5.0g |
methyl (2R)-2-amino-2-phenylacetate |
24461-61-8 | 5.0g |
$26.0 | 2023-02-22 |
methyl (2R)-2-amino-2-phenylacetate Related Literature
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1. Synthesis of heterodisaccharide-containing peptides, fragments of actinoidin antibioticsCarole Mouton,Fran?ois Tillequin,Elisabeth Seguin,Claude Monneret J. Chem. Soc. Perkin Trans. 1 1998 2055
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Luis G. Encarnación-Gómez,Andreas S. Bommarius,Ronald W. Rousseau React. Chem. Eng. 2016 1 321
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3. 1,6-Dideoxy-D-mannitol-based 20-crown-6 ethers: synthesis and influence of the substituents upon complexing properties toward phenylglycinium methyl estersMostafa Nazhaoui,Jean-Pierre Joly,Sa?d Kitane,Mohamed Berrada J. Chem. Soc. Perkin Trans. 1 1998 3845
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Morwen Williams,Adam I. Green,Julio Fernandez-Cestau,David L. Hughes,Maria A. O'Connell,Mark Searcey,Beno?t Bertrand,Manfred Bochmann Dalton Trans. 2017 46 13397
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5. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-onesSteven D. Bull,Stephen G. Davies,Simon Jones,Hitesh J. Sanganee J. Chem. Soc. Perkin Trans. 1 1999 387
Additional information on methyl (2R)-2-amino-2-phenylacetate
Methyl (2R)-2-amino-2-phenylacetate: A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl (2R)-2-amino-2-phenylacetate, with the CAS number 24461-61-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its chiral center and amine functionality, has emerged as a crucial intermediate in the synthesis of various therapeutic agents. The precise stereochemistry and chemical properties of this compound make it particularly valuable in the development of drugs targeting a wide range of diseases.
The utility of methyl (2R)-2-amino-2-phenylacetate stems from its ability to serve as a building block for more complex molecules. In recent years, advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, enabling pharmaceutical companies to explore its potential in drug discovery and development. The increasing demand for enantiomerically pure compounds has further highlighted the importance of methyl (2R)-2-amino-2-phenylacetate in modern medicinal chemistry.
One of the most notable applications of methyl (2R)-2-amino-2-phenylacetate is in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, and their inhibition is often a key strategy in treating diseases such as cancer, HIV, and inflammation. The chiral center in methyl (2R)-2-amino-2-phenylacetate allows for the creation of enantiomerically pure inhibitors, which can exhibit higher selectivity and efficacy compared to racemic mixtures. Recent studies have demonstrated the effectiveness of derivatives of this compound in inhibiting specific proteases, paving the way for new therapeutic interventions.
Another area where methyl (2R)-2-amino-2-phenylacetate has shown promise is in the development of central nervous system (CNS) drugs. The ability to fine-tune the stereochemistry of CNS-active compounds can significantly impact their pharmacological properties. Researchers have leveraged the structural features of methyl (2R)-2-amino-2-phenylacetate to design novel molecules with improved binding affinity and reduced side effects. For instance, studies have indicated that derivatives of this compound exhibit potent activity against serotonin receptors, which are implicated in conditions such as depression and anxiety.
The synthesis of methyl (2R)-2-amino-2-phenylacetate itself is a testament to the progress in organic chemistry. Traditional methods often relied on complex multi-step processes with limited yields. However, recent innovations have introduced more streamlined synthetic routes, including asymmetric hydrogenation and enzymatic resolutions, which enhance both efficiency and scalability. These advancements not only make the production of methyl (2R)-2-amino-2-phenylacetate more cost-effective but also open doors for further modifications and derivatization.
The role of computational chemistry in optimizing the synthesis and applications of methyl (2R)-2-amino-2-phenylacetate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound under various conditions, facilitating the design of more effective synthetic strategies. Additionally, computational methods have been instrumental in identifying new derivatives with enhanced pharmacological properties. By integrating experimental data with computational insights, scientists can accelerate the discovery process and bring new drugs to market faster.
In conclusion, methyl (2R)-2-amino-2-phenylacetate is a versatile and indispensable intermediate in pharmaceutical synthesis. Its unique structural features and stereochemical properties make it an ideal candidate for developing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic methodologies and computational chemistry, the potential applications of this compound are expected to expand further, contributing to significant breakthroughs in drug discovery and development.
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